(5-Fluorobenzofuran-3-yl)methanamine
Description
Significance of Benzofuran (B130515) and Fluorinated Benzofuran Scaffolds in Modern Organic and Medicinal Chemistry Research
Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The rigid, planar structure of the benzofuran nucleus serves as a versatile template for the development of therapeutic agents that can interact with a variety of biological targets.
The incorporation of fluorine into the benzofuran scaffold further enhances its appeal in drug discovery. Fluorinated benzofurans are increasingly recognized for their improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins. mdpi.com These favorable characteristics have led to the investigation of fluorinated benzofuran derivatives in a range of therapeutic areas, including oncology and inflammatory diseases. nih.gov
The Role of Fluorine Substitution in Modulating Reactivity and Interactions within Benzofuran Systems
The introduction of a fluorine atom into a molecule, such as the benzofuran system, can dramatically alter its physicochemical properties. Fluorine is the most electronegative element, and its presence can influence the electron distribution within the molecule, thereby affecting its reactivity and intermolecular interactions. For instance, the carbon-fluorine bond is highly polarized and exceptionally strong, which can block sites of metabolic oxidation and increase the compound's bioavailability. nih.gov
Furthermore, fluorine substitution can modulate the acidity or basicity of nearby functional groups and influence the conformational preferences of the molecule. These subtle yet significant changes can lead to enhanced binding affinity and selectivity for biological targets. Structure-activity relationship (SAR) studies on various benzofuran derivatives have consistently shown that the presence of halogen atoms, including fluorine, can significantly increase their biological potency. mdpi.com
Contextualization of the Aminomethyl Moiety in Benzofuran Derivatives for Chemical and Biological Investigations
The aminomethyl group (-CH₂NH₂) is a key pharmacophore that can impart significant biological activity to a parent molecule. When attached to the benzofuran scaffold, this basic moiety can participate in crucial hydrogen bonding and ionic interactions with biological macromolecules such as enzymes and receptors. This can lead to a variety of pharmacological effects.
Derivatives of 3-aminobenzofuran have been investigated for their potential in treating complex diseases like Alzheimer's. nih.gov The amino group can be readily modified to generate a library of analogs with diverse substitution patterns, allowing for the systematic exploration of structure-activity relationships. This versatility makes the aminomethyl group a valuable tool for medicinal chemists seeking to optimize the therapeutic profile of benzofuran-based compounds.
Overview of Research Trajectories for (5-Fluorobenzofuran-3-yl)methanamine and Related Analogs
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for future investigation. Based on the known activities of related compounds, research into this molecule could logically focus on its potential as an anticancer, anti-inflammatory, or neuroprotective agent.
A plausible synthetic route to this compound would likely involve a multi-step process. A common starting point for the synthesis of 3-substituted benzofurans is the formylation of the benzofuran ring, often achieved through the Vilsmeier-Haack reaction. nih.gov In the case of 5-fluorobenzofuran (B42319), this reaction would likely yield 5-fluorobenzofuran-3-carbaldehyde (B1326528). Subsequent reductive amination of this aldehyde, using a suitable amine source and reducing agent, would then produce the target compound, this compound. libretexts.orgorganic-chemistry.org
The biological evaluation of this compound would likely begin with in vitro screening against a panel of cancer cell lines and assays to determine its anti-inflammatory and neuroprotective properties. The data tables below summarize the reported activities of structurally related fluorinated benzofuran and 3-aminobenzofuran derivatives, providing a basis for hypothesizing the potential bioactivities of this compound.
Table 1: Biological Activities of Selected Fluorinated Benzofuran Derivatives
| Compound | Biological Activity | Key Findings |
| Fluorinated Dihydrobenzofuran Derivatives | Anti-inflammatory and Anticancer | Inhibited the expression of cyclooxygenase-2 and nitric oxide synthase 2. Showed antiproliferative effects on HCT116 human colorectal adenocarcinoma cells. nih.gov |
| Substituted Benzofuran Derivatives | Anticancer | Halogen substitutions (including fluorine) on the benzofuran ring consistently resulted in a significant increase in anticancer activities. mdpi.com |
Interactive Data Table 1: Biological Activities of Selected Fluorinated Benzofuran Derivatives
| Compound | Biological Activity | Key Findings |
|---|---|---|
| Fluorinated Dihydrobenzofuran Derivatives | Anti-inflammatory and Anticancer | Inhibited the expression of cyclooxygenase-2 and nitric oxide synthase 2. Showed antiproliferative effects on HCT116 human colorectal adenocarcinoma cells. nih.gov |
| Substituted Benzofuran Derivatives | Anticancer | Halogen substitutions (including fluorine) on the benzofuran ring consistently resulted in a significant increase in anticancer activities. mdpi.com |
Table 2: Biological Activities of Selected 3-Aminobenzofuran Derivatives
| Compound | Biological Activity | Key Findings |
| 3-Aminobenzofuran Derivatives (e.g., compound 5f) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Compound 5f, with a 2-fluorobenzyl moiety, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE. nih.gov |
| 3-Aminobenzofuran Derivatives | Inhibition of Aβ Aggregation | Several derivatives showed good inhibitory activity of self-induced Aβ₁₋₄₂ aggregation. nih.gov |
Interactive Data Table 2: Biological Activities of Selected 3-Aminobenzofuran Derivatives
| Compound | Biological Activity | Key Findings |
|---|---|---|
| 3-Aminobenzofuran Derivatives (e.g., compound 5f) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Compound 5f, with a 2-fluorobenzyl moiety, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE. nih.gov |
| 3-Aminobenzofuran Derivatives | Inhibition of Aβ Aggregation | Several derivatives showed good inhibitory activity of self-induced Aβ₁₋₄₂ aggregation. nih.gov |
Future research will be essential to synthesize this compound and rigorously evaluate its properties to determine if it holds the therapeutic promise suggested by its constituent chemical motifs.
Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(5-fluoro-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 |
InChI Key |
IPSVCIJNUZTGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)CN |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Fluorobenzofuran 3 Yl Methanamine
Established and Emerging Synthetic Routes to (5-Fluorobenzofuran-3-yl)methanamine
The construction of the this compound scaffold can be approached through various synthetic pathways, broadly categorized into multi-step conversions from precursor molecules and novel cyclization strategies for the formation of the benzofuran (B130515) ring with integrated fluorination.
Multi-Step Conversions from Precursor Molecules
A common and versatile approach to this compound involves the initial synthesis of a 5-fluorobenzofuran (B42319) core, followed by functionalization at the 3-position. This multi-step strategy allows for the modular construction of the target molecule.
A key precursor for this approach is 5-fluorobenzofuran. The synthesis of this intermediate can be achieved through various methods, including the intramolecular cyclization of appropriate precursors. One such method involves the reaction of 4-fluorophenol (B42351) with an appropriate C2 synthon.
Once 5-fluorobenzofuran is obtained, the introduction of the methanamine group at the 3-position is typically achieved through a two-step sequence involving formylation followed by reductive amination. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like benzofurans. elsevier.esresearchgate.netnumberanalytics.comscienceopen.comijpcbs.comnrochemistry.comcambridge.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C3 position of the benzofuran ring. elsevier.esresearchgate.netnumberanalytics.comscienceopen.comijpcbs.comnrochemistry.comcambridge.orgresearchgate.net The resulting 5-fluorobenzofuran-3-carbaldehyde (B1326528) can then be converted to this compound via reductive amination. This transformation involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent.
Alternatively, the methanamine group can be introduced via the reduction of a 5-fluorobenzofuran-3-carbonitrile intermediate. The synthesis of this nitrile precursor can be achieved through various methods, including the Sandmeyer reaction of a corresponding 3-amino-5-fluorobenzofuran derivative. Subsequent reduction of the nitrile functionality, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired this compound.
A plausible multi-step synthetic route is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formation of 5-Fluorobenzofuran | Intramolecular cyclization of a suitable precursor (e.g., from 4-fluorophenol) | 5-Fluorobenzofuran |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Fluorobenzofuran-3-carbaldehyde |
| 3 | Reductive Amination | NH₃, Reducing Agent (e.g., NaBH₃CN) | This compound |
Novel Cyclization Strategies for Benzofuran Ring Formation with Fluorine Integration
Recent advances in synthetic organic chemistry have led to the development of novel cyclization strategies that allow for the direct construction of the fluorinated benzofuran ring system in a more convergent manner. These methods often involve transition-metal-catalyzed reactions that enable the formation of the key C-O and C-C bonds of the benzofuran core.
One prominent strategy is the intramolecular cyclization of ortho-alkynylphenols. acs.org In this approach, a suitably substituted 2-alkynyl-4-fluorophenol undergoes cyclization to directly afford the 5-fluorobenzofuran skeleton. This cyclization can be promoted by various catalysts, including palladium, copper, and gold complexes. The nature of the substituent at the alkyne terminus can be chosen to facilitate further transformation into the desired methanamine group.
Another emerging strategy involves the 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes. researchgate.netresearchgate.net This method provides access to 2-fluorobenzofurans, which can then be further functionalized. While this approach does not directly yield the 5-fluoro isomer, it highlights the utility of novel cyclization reactions in constructing fluorinated benzofuran cores.
Photocatalytic methods have also been developed for the synthesis of 2-fluorobenzofurans through a defluorinative coupling and 5-endo-trig cyclization of α-CF₃-ortho-hydroxystyrenes. nih.gov These innovative approaches, driven by visible light, offer milder reaction conditions and unique reactivity patterns for the integration of fluorine into the benzofuran scaffold.
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both transition-metal catalysis and, to a lesser extent, organocatalysis and biocatalysis, have been employed to facilitate key bond-forming reactions.
Transition Metal-Mediated Transformations (e.g., Palladium-Copper, Nickel, Iron Catalysis)
Transition metals, particularly palladium, copper, and nickel, are extensively used in the synthesis of benzofurans. elsevier.esresearchgate.netnih.govacs.orgacs.orgrsc.orgelsevier.esresearchgate.netsemanticscholar.orgresearchgate.netnih.govthieme.denih.gov These metals catalyze a variety of cross-coupling and cyclization reactions that are essential for constructing the benzofuran core and for introducing substituents.
Palladium-Copper Catalysis: The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in benzofuran synthesis. nih.govacs.orgresearchgate.netnih.govsoton.ac.ukrsc.org For the synthesis of a 5-fluorobenzofuran precursor, a 2-halo-4-fluorophenol can be coupled with a suitable terminal alkyne. The resulting 2-alkynyl-4-fluorophenol can then undergo an intramolecular cyclization, often catalyzed by the same palladium/copper system or a different catalyst, to yield the 5-fluorobenzofuran ring. nih.govacs.org
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/CuI | 2-Iodo-4-fluorophenol, Terminal Alkyne | 2-Substituted-5-fluorobenzofuran | Varies | nih.govacs.org |
| Pd(OAc)₂/bpy | 2-(2-Formylphenoxy)acetonitrile, Arylboronic acid | Benzoyl-substituted benzofuran | 58-94 | researchgate.net |
| Pd(OAc)₂ | Benzofuran, Aryl Iodide | Dihydrobenzofuran | up to 100 | acs.org |
Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling and cyclization reactions in benzofuran synthesis. elsevier.esnih.govacs.orgthieme.de Nickel-catalyzed intramolecular nucleophilic addition reactions have been developed for the formation of benzofuran derivatives. thieme.de
Iron Catalysis: Iron catalysis is gaining attention as a more sustainable and environmentally friendly approach to organic synthesis. Iron(III)-catalyzed regioselective halogenation of aryl ketones followed by iron- or copper-catalyzed O-arylation has been developed as a one-pot process for the synthesis of benzofurans. acs.org
Organocatalysis and Biocatalysis in Benzofuran Synthesis
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the synthesis of benzofurans. While less common than transition-metal catalysis, organocatalytic methods are being developed. For instance, base-catalyzed condensation reactions, such as the Rap–Stoermer reaction, utilize organic bases like triethylamine (B128534) to promote the formation of the benzofuran ring. nih.gov
Biocatalysis: The application of enzymes (biocatalysis) in the synthesis of benzofurans is an emerging field with the potential for highly selective and environmentally benign transformations. While specific biocatalytic routes to this compound are not yet well-established, research into the use of enzymes for the synthesis of benzofuran C-glucosides has been reported, indicating the potential for enzymatic C-C and C-O bond formations on the benzofuran scaffold. nih.govacs.org Further research in this area could lead to novel and sustainable synthetic routes.
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Stereoisomers
Achieving high levels of chemo-, regio-, and stereoselectivity is crucial in the synthesis of complex molecules like this compound, especially when considering its potential biological applications.
Chemoselectivity: In multi-step syntheses, chemoselectivity is critical when dealing with molecules containing multiple reactive functional groups. For instance, during the reduction of the 5-fluorobenzofuran-3-carbaldehyde, the choice of reducing agent is important to selectively reduce the aldehyde without affecting the benzofuran ring or the fluorine substituent.
Regioselectivity: The regioselective functionalization of the benzofuran ring is paramount. The Vilsmeier-Haack reaction generally directs formylation to the electron-rich C3 position of the benzofuran nucleus, thus ensuring the correct placement of the precursor to the methanamine group. elsevier.esresearchgate.netnumberanalytics.comscienceopen.comijpcbs.comnrochemistry.comcambridge.orgresearchgate.net Similarly, in the initial construction of the benzofuran ring, the choice of starting materials and reaction conditions dictates the position of the fluorine substituent. For example, starting with 4-fluorophenol ensures the fluorine is at the desired 5-position of the resulting benzofuran. oregonstate.edunih.gov
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Screening of Reducing Agents and Solvents:
The selection of an appropriate reducing agent is paramount. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can be effective, their pyrophoric nature and sensitivity to moisture present challenges for large-scale operations. Milder and more selective reagents, such as sodium borohydride (B1222165) (NaBH₄) and its derivatives like sodium triacetoxyborohydride (B8407120) (STAB), are often preferred. The choice of solvent is also crucial, as it must dissolve the reactants and reagents while being compatible with the reaction conditions. Protic solvents like methanol (B129727) or ethanol (B145695) are often used with NaBH₄, whereas aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are suitable for STAB.
Below is a representative data table illustrating the optimization of these conditions for the reductive amination step.
Table 1: Optimization of Reductive Amination Conditions Reaction of 5-fluorobenzofuran-3-carbaldehyde with ammonia.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 12 | 75 |
| 2 | NaBH₄ | Ethanol | 25 | 12 | 78 |
| 3 | Na(OAc)₃BH | DCM | 25 | 8 | 92 |
| 4 | Na(OAc)₃BH | THF | 25 | 8 | 88 |
| 5 | H₂/Pd/C | Methanol | 25 | 24 | 95 |
| 6 | H₂/Raney Ni | Methanol | 50 | 18 | 93 |
Catalytic Hydrogenation:
For industrial-scale synthesis, catalytic hydrogenation is often the most attractive option due to its high atom economy, the low cost of hydrogen gas, and the generation of water as the only byproduct. dtu.dk Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are highly effective. Optimization involves screening catalyst loading, hydrogen pressure, and temperature to achieve complete conversion with minimal side reactions. As indicated in Table 1, catalytic hydrogenation can lead to excellent yields, often exceeding 95%. nih.gov
Further research has demonstrated that flow hydrogenation can offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and the ability to operate at higher pressures and temperatures, leading to enhanced reaction rates and throughput. dtu.dk
Green Chemistry Principles Applied to the Synthesis of Benzofuran Derivatives
The application of green chemistry principles to the synthesis of benzofuran derivatives, including this compound, is an area of increasing importance aimed at reducing the environmental impact of chemical manufacturing.
Catalysis:
A core tenet of green chemistry is the use of catalysis. elsevier.eselsevier.es The synthesis of the benzofuran ring itself often employs palladium- and copper-based catalysts. acs.orgnih.gov These catalytic cycles allow for the construction of the complex heterocyclic core with high efficiency and selectivity, avoiding the need for stoichiometric reagents that generate large amounts of waste. elsevier.eselsevier.es For instance, Sonogashira coupling reactions followed by intramolecular cyclization are a common catalytic route to the benzofuran skeleton. nih.gov Optimizing these processes involves using low catalyst loadings and developing catalysts that can be easily recovered and reused. organic-chemistry.org
Atom Economy and One-Pot Reactions:
To improve atom economy, synthetic routes are designed to incorporate the maximum number of reactant atoms into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are particularly valuable. rsc.org This approach reduces solvent usage, energy consumption, and waste generation. For example, a one-pot synthesis of 3-aminobenzofurans has been developed by reacting salicylaldehydes, amines, and alkynes in the presence of a copper catalyst. acs.orgnih.gov Applying this strategy could potentially streamline the synthesis of the target molecule.
Safer Solvents and Reaction Conditions:
Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives. Research into benzofuran synthesis has explored the use of greener solvents like water, ethanol, or deep eutectic solvents (DES). acs.org For example, palladium-catalyzed coupling reactions for benzofuran synthesis have been successfully performed in mixtures of 2-propanol and water. elsevier.es Furthermore, developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption and enhances safety. rsc.org Microwave-assisted synthesis has also been explored as an energy-efficient method to accelerate reactions for preparing benzofuran derivatives.
The principles of green chemistry are continuously guiding the development of new and improved synthetic routes. By focusing on catalysis, atom economy, and the use of safer reagents and conditions, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Advanced Derivatization of 5 Fluorobenzofuran 3 Yl Methanamine
Reactivity Profiling of the Aminomethyl Functional Group
The primary aminomethyl group (-CH₂NH₂) at the C3 position is a key site for derivatization. Its nucleophilic character and the presence of two reactive N-H bonds allow for a variety of functionalization strategies, including the formation of amides, secondary and tertiary amines, and the construction of novel heterocyclic systems.
The primary amine of (5-Fluorobenzofuran-3-yl)methanamine readily undergoes acylation with a wide range of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (often activated with coupling reagents), to form stable amide derivatives. researchgate.net This amidation reaction is one of the most fundamental transformations in organic synthesis and is widely employed to introduce diverse functionalities. researchgate.net Similarly, the nitrogen atom can be mono- or di-alkylated through reactions with alkyl halides or via reductive amination with aldehydes and ketones. These reactions provide access to a broad library of secondary and tertiary amine derivatives, significantly altering the compound's steric and electronic properties.
The general schemes for these transformations are presented below:
Amidation: this compound + R-COCl → (5-Fluorobenzofuran-3-yl)methyl-NHCOR + HCl
Alkylation: this compound + R'-X → (5-Fluorobenzofuran-3-yl)methyl-NHR' + HX
Reductive Amination: this compound + R''=O --[Reducing Agent]--> (5-Fluorobenzofuran-3-yl)methyl-NH-R''
These functionalization strategies have been pivotal in the development of benzofuran-based histamine (B1213489) H3 receptor antagonists, where modifications at the amine position have led to compounds with improved potency and pharmacokinetic profiles. nih.gov
| Reaction Type | Reagent Class | Product Class | Significance |
|---|---|---|---|
| Amidation | Acid Chlorides, Anhydrides, Carboxylic Acids | Amides | Introduces diverse acyl groups, modulates biological activity. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Modifies basicity and lipophilicity. |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Provides access to a wide range of substituted amines. |
The aminomethyl group serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. nih.govnih.gov Through intramolecular or intermolecular cyclization reactions, the amine can be incorporated into new ring systems. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of pyrazoles, imidazoles, or larger ring systems. clockss.org The synthesis of such fused or appended heterocyclic systems is of great interest as it can lead to novel compounds with unique biological activities. nih.govresearchgate.net For instance, condensation with β-dicarbonyl compounds can yield pyrimidine (B1678525) or diazepine (B8756704) derivatives, depending on the reaction conditions and the specific reagents employed.
Electrophilic and Nucleophilic Substitution Patterns on the Fluorobenzofuran Core
The benzofuran (B130515) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. researchgate.netpixel-online.net Conversely, the fluorine substituent on the benzene (B151609) moiety introduces the possibility of nucleophilic aromatic substitution.
Electrophilic aromatic substitution on the benzofuran nucleus generally occurs preferentially at the C2 position due to the higher stability of the resulting cationic intermediate (arenium ion). chemicalbook.comquora.com The resonance structures of the intermediate formed by attack at C2 allow for delocalization of the positive charge over the oxygen atom, which is a more stable arrangement compared to the intermediate from C3 attack. quora.com However, the presence of the aminomethyl group at C3 may influence the regioselectivity. The substitution pattern is also affected by the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. researchgate.nettandfonline.com
The fluorine atom at the C5 position deactivates the benzene ring towards electrophilic substitution due to its inductive electron-withdrawing effect. libretexts.org However, it is an ortho, para-director. Therefore, electrophilic attack on the benzene ring portion of the molecule would be expected to occur at the C4 or C6 positions.
The C-F bond on the aromatic ring is generally strong, but under certain conditions, it can be susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine, which stabilize the negatively charged Meisenheimer complex intermediate. youtube.com While the benzofuran ring system itself is not strongly electron-withdrawing, the reaction can be promoted by strong nucleophiles or through catalysis. nih.govyoutube.com This provides a pathway for introducing various nucleophiles, such as amines, alkoxides, or thiolates, at the C5 position.
| Reaction Type | Primary Reactive Site(s) | Influencing Factors |
|---|---|---|
| Electrophilic Substitution (Heterocyclic Ring) | C2 | Electronic stabilization of the intermediate. quora.com |
| Electrophilic Substitution (Benzene Ring) | C4, C6 | Directing effect of the fluorine and furan (B31954) ring. libretexts.org |
| Nucleophilic Aromatic Substitution | C5 | Activation by the fluorine atom; requires strong nucleophiles or catalysis. nih.govnih.gov |
Exploration of Rearrangement and Cycloaddition Reactions Involving the Benzofuran Ring System
The benzofuran ring system can participate in various rearrangement and cycloaddition reactions, offering pathways to complex molecular architectures. tandfonline.comacs.org Although less common than substitutions, these reactions are powerful tools for skeletal diversification.
Cycloaddition reactions, such as the Diels-Alder reaction, can occur across the C2-C3 double bond of the furan moiety, particularly when activated by appropriate substituents. tandfonline.comacs.org These [4+2] cycloadditions typically require electron-rich benzofurans and electron-deficient dienophiles. The resulting cycloadducts can then serve as intermediates for the synthesis of highly substituted polycyclic structures. acs.orgresearchgate.net
Molecular rearrangements of the benzofuran scaffold have also been reported. nih.govtus.ac.jp Acid-catalyzed or thermally induced rearrangements can lead to the formation of isomeric structures or ring-opened products. mdpi.com For instance, some benzofuran derivatives have been shown to undergo rearrangement to form spirocyclic compounds or other heterocyclic systems under specific conditions. nih.gov A notable example is the rearrangement of 2-hydroxychalcones, which can be selectively transformed into different benzofuran isomers. nih.gov Recently, a novel substituent migration reaction mediated by alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) has been developed to synthesize various benzofurans through precise molecular rearrangement. tus.ac.jp
Mechanistic Investigations of Key Transformations and Intermediate Characterization
Understanding the reaction mechanisms is crucial for controlling the outcomes of the transformations involving this compound. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling to elucidate the pathways and characterize transient intermediates.
For electrophilic substitutions on the benzofuran ring, the mechanism proceeds through a carbocation intermediate (sigma complex). pixel-online.netrsc.org The stability of this intermediate dictates the regioselectivity of the reaction, with attack at C2 being favored. quora.com
In nucleophilic aromatic substitution at the C5 position, the reaction typically follows an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are of particular interest for building molecular complexity efficiently. nih.govnih.govnih.gov For instance, a cascade cyclization strategy has been developed to synthesize aminobenzofuran derivatives, highlighting the potential for complex syntheses starting from simpler precursors. nih.govnih.gov The mechanism of such reactions involves a sequence of steps, such as Michael addition followed by intramolecular cyclization, which can be elucidated through the isolation and characterization of key intermediates.
Photo- and Thermal Reactivity of this compound
The photo- and thermal reactivity of this compound are less explored areas but hold potential for unique synthetic applications. Benzofuran derivatives can undergo photochemical cycloadditions. researchgate.nettandfonline.com The C2-C3 double bond can participate in [2+2] cycloadditions with alkenes or alkynes upon irradiation with UV light, leading to the formation of cyclobutane-fused benzofurans. Photochemical rearrangements are also possible, potentially leading to novel isomeric structures. nih.gov The specific photochemical behavior of avobenzone (B1665848) derivatives, which share some structural similarities, has been studied, revealing pathways involving both singlet and triplet excited states. rsc.orgresearchgate.net
Thermally, the stability of the molecule is of interest. Thermal degradation studies on related benzofuran polymers have been conducted to understand their decomposition mechanisms and kinetics. nih.gov At high temperatures, benzofuran derivatives can undergo decomposition or rearrangement. researchgate.net The presence of the aminomethyl and fluoro substituents would influence the thermal stability and the nature of the decomposition products. For example, the thermal degradation of a benzofuran-2-yl thiosemicarbazone derivative was studied, and the activation energy for thermal decomposition was calculated. researchgate.net
Advanced Computational and Theoretical Studies of 5 Fluorobenzofuran 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-Fluorobenzofuran-3-yl)methanamine at the electronic level. These computational methods, rooted in quantum mechanics, allow for the detailed exploration of the molecule's electronic structure, which in turn governs its stability, reactivity, and intermolecular interactions. By solving approximations of the Schrödinger equation, properties such as electron distribution, orbital energies, and electrostatic potential can be determined, providing a powerful predictive lens for chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, FMO analysis reveals key insights. The HOMO is typically localized over the electron-rich benzofuran (B130515) ring system and the nitrogen atom of the methanamine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the aromatic system, suggesting its susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the occupied to the unoccupied orbital, correlating with higher chemical reactivity. Computational models can precisely calculate these energy values, which are instrumental in predicting the outcomes of various organic reactions. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 5.60 | Indicator of chemical reactivity and kinetic stability. |
Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. jmaterenvironsci.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This analysis identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
For this compound, an EPS analysis would highlight several key features:
Negative Potential: Regions of strong negative potential are expected around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. The fluorine atom, being highly electronegative, also contributes significantly to a negative potential region. These sites are indicative of hydrogen bond acceptors and are likely to interact with electrophilic or positively charged species.
Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms of the amine group (N-H) and the aromatic C-H bonds. The amine hydrogens are particularly significant as potential hydrogen bond donors.
This visualization is crucial for predicting how the molecule will orient itself when approaching other molecules or a biological target, guiding the understanding of intermolecular recognition processes. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis of the Chemical Compound
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. nih.gov MD simulations model the atomic motions of a system by iteratively solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of atoms. This approach is essential for exploring the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net
The primary source of flexibility in this compound is the bond connecting the methanamine side chain to the rigid benzofuran core. Rotation around this bond allows the amine group to adopt various spatial orientations relative to the ring system. Conformational analysis, often performed in conjunction with MD simulations, aims to identify the low-energy, stable conformations (conformers) that the molecule is most likely to adopt.
These studies can reveal the rotational energy barriers between different conformers and the population distribution of each state at a given temperature. The results from MD simulations provide a deeper understanding of the molecule's structural dynamics, which is critical for interpreting its biological activity and interaction mechanisms. nih.gov
Table 2: Key Dihedral Angles for Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-Cα-N) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Gauche) | ~60° | 0.00 | Most stable conformer, amine group is staggered. |
| B (Anti) | ~180° | 1.25 | Higher energy conformer. |
| C (Gauche) | ~-60° | 0.15 | Slightly higher in energy than Conformer A. |
In Silico Prediction of Reactivity and Selectivity in Organic Transformations
The prediction of chemical reactivity and selectivity through computational means is a powerful tool in modern organic chemistry. researchgate.nettandfonline.com For this compound, in silico methods can forecast its behavior in various chemical reactions, guiding synthetic efforts and the design of new derivatives. numberanalytics.com
Reactivity predictions are often based on the electronic properties derived from quantum chemical calculations. For instance, FMO analysis can predict whether a reaction is likely to be orbitally controlled and can identify the most reactive sites for electrophilic or nucleophilic attack. nih.gov The EPS map complements this by highlighting regions susceptible to electrostatic interactions, which is particularly relevant for polar or ionic reactions.
Computational models can also be used to predict the selectivity of reactions (regioselectivity and stereoselectivity). By calculating the activation energies for different possible reaction pathways, chemists can determine the most likely product. For example, in an electrophilic aromatic substitution reaction on the benzofuran ring, calculations can predict which position on the benzene (B151609) portion of the molecule is most susceptible to substitution. Similarly, for reactions involving the chiral center that could be formed, computational methods can predict which stereoisomer would be favored.
Ligand-Target Interaction Modeling and Binding Site Analysis
Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to drug discovery. africanjournalofbiomedicalresearch.com Ligand-target interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. orientjchem.orgresearchgate.netresearchgate.net
For this compound, a molecular docking study would involve placing the molecule into the binding pocket of a target protein and evaluating the potential binding modes. nih.gov The process scores different poses based on a combination of steric and energetic factors, identifying the most favorable interactions.
Following docking, a detailed binding site analysis is performed to characterize the non-covalent interactions that stabilize the ligand-receptor complex. This analysis typically identifies:
Hydrogen Bonds: The amine group (donor) and the fluorine and furan oxygen atoms (acceptors) are prime candidates for forming hydrogen bonds with amino acid residues in the binding site.
Hydrophobic Interactions: The aromatic benzofuran ring can engage in hydrophobic interactions with nonpolar residues.
Pi-Stacking and Pi-Cation Interactions: The electron-rich aromatic system can form favorable pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) or pi-cation interactions with positively charged residues (e.g., Lysine, Arginine).
This detailed modeling provides a structural hypothesis for the molecule's mechanism of action and can guide the design of analogs with improved binding affinity and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties (descriptors) that are most influential for a given activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govfrontiersin.org
For benzofuran analogs, a QSAR study would involve several key steps:
Data Set Collection: A series of benzofuran derivatives with experimentally measured biological activities (e.g., inhibitory concentrations, IC₅₀) is compiled. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
A successful QSAR model for benzofuran analogs can elucidate the key structural features required for their biological activity and can be used to virtually screen new potential drug candidates, prioritizing synthetic efforts. nih.govnih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzofuran Analogs
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Topological | Molecular Connectivity Indices | Atom connectivity and branching |
Structure Activity Relationship Sar Studies of 5 Fluorobenzofuran 3 Yl Methanamine Analogues
Impact of Substitution Patterns on the Benzofuran (B130515) Core on Biological Interactions
Substitutions at the C-2 position with aryl groups or heterocyclic rings have been shown to be important for certain biological activities. nih.govnih.gov Similarly, modifications at the C-3 position, as seen in the parent compound (5-Fluorobenzofuran-3-yl)methanamine, are critical and can greatly impact the specificity of action. nih.gov Furthermore, substitutions on the benzene (B151609) portion of the benzofuran core, such as at the C-5 and C-6 positions, have been found to modulate activity. For example, compounds bearing a hydroxyl group at C-6 have exhibited excellent antibacterial properties. nih.gov The strategic placement of various substituents is therefore a key consideration in the design of novel benzofuran-based compounds with desired biological functions.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com In the context of benzofuran analogues, the position of the fluorine atom is a critical determinant of biological activity. nih.gov The fluorine atom at the C-5 position in this compound has a significant impact on the molecule's electronic properties. As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can influence the acidity of nearby protons and the molecule's interaction with biological targets. nih.gov
The presence of a halogen, such as fluorine, on the benzofuran ring has been consistently linked to an increase in anticancer activities. nih.gov This is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. nih.gov Studies on various halogenated benzofurans suggest that while the nature of the halogen may not drastically alter the cytotoxic activity, its position is of great importance. researchgate.net For instance, in some series of compounds, a halogen at the para position of a phenyl ring substituent on the benzofuran core leads to more potent activity due to favorable hydrophobic interactions. nih.gov The strategic placement of fluorine, therefore, plays a vital role in modulating the SAR of benzofuran derivatives. nih.gov
| Compound Series | Position of Fluorine | Observed Effect on Biological Activity | Potential Rationale |
|---|---|---|---|
| Fluoro-substituted Benzofurans | C-5 | Enhanced potency and metabolic stability. | The electron-withdrawing nature of fluorine can alter the pKa of the aminomethyl group and influence binding interactions. The C-F bond is also strong, which can block metabolic attack at that position. |
| Fluoro-substituted Benzothiazoles | C-6 | Improved cytotoxicity against certain cancer cell lines. nih.gov | The strong electron-withdrawing effect of fluorine at this position enhances the compound's anticancer properties. nih.gov |
| Fluoroquinolones | C-6 | Enhanced antibacterial potency and improved cell penetration. nih.gov | Fluorine at this position can improve binding to the DNA gyrase complex. nih.gov |
The aminomethyl group at the C-3 position of this compound is a key functional handle that can be readily modified to explore the SAR and optimize target engagement. This primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site. Derivatization of this amino group can lead to a diverse range of analogues with altered physicochemical properties and biological activities.
Common derivatization strategies include N-alkylation, N-acylation, and N-sulfonylation, which can modulate the basicity, lipophilicity, and steric bulk of the side chain. For example, converting the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and introduce lipophilic groups that may access hydrophobic pockets within the target protein. Acylation to form amides or sulfonylation to form sulfonamides can neutralize the basicity of the nitrogen and introduce different functionalities for interaction. The choice of substituent for derivatization is crucial, as it can significantly impact the binding affinity and selectivity of the compound for its biological target. The exploration of a variety of derivatives of the aminomethyl group is a common strategy in lead optimization to improve potency and pharmacokinetic properties.
| Derivatization of Aminomethyl Group | Potential Change in Properties | Impact on Target Engagement |
|---|---|---|
| N-Alkylation | Increases lipophilicity and steric bulk; may alter basicity. | Can lead to improved van der Waals interactions with hydrophobic pockets in the target protein. May also introduce steric hindrance that could decrease binding affinity. |
| N-Acylation | Neutralizes basicity; introduces a hydrogen bond acceptor (carbonyl oxygen) and potentially a hydrogen bond donor (amide N-H). | Can shift the binding mode from ionic interactions to hydrogen bonding. The nature of the acyl group can be varied to probe for additional binding interactions. |
| N-Sulfonylation | Neutralizes basicity; introduces a strong hydrogen bond acceptor (sulfonyl oxygens). | Can form strong hydrogen bonds with donor residues in the active site. The sulfonamide moiety can also participate in other non-covalent interactions. |
Design Principles for Optimizing Benzofuran-Based Chemical Probes and Leads
The optimization of benzofuran-based compounds into chemical probes or drug leads requires a multiparameter approach that considers potency, selectivity, and drug-like properties. researchgate.net Key design principles focus on systematically modifying the benzofuran scaffold to enhance target engagement while maintaining favorable physicochemical characteristics. researchgate.net One primary consideration is target selectivity, which involves designing compounds that bind with high affinity to the desired target while having minimal interaction with other related proteins. researchgate.netnih.gov
Combinatorial Chemistry and High-Throughput Screening Approaches for SAR Elucidation
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the rapid exploration of the SAR of benzofuran analogues. scispace.combenthamscience.com Combinatorial chemistry allows for the synthesis of large, diverse libraries of related compounds by systematically varying the substituents at different positions on the benzofuran core. scispace.com This approach enables a comprehensive investigation of the chemical space around a lead compound like this compound.
Once these libraries are synthesized, HTS can be employed to rapidly screen them for biological activity against a specific target. nih.govbenthamscience.com This combination of parallel synthesis and automated screening allows for the efficient identification of "hit" compounds with desired activity. The data generated from HTS can then be used to build robust SAR models, which can guide the design of next-generation compounds with improved properties. scispace.com This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery and is instrumental in elucidating the complex SAR of novel chemical series. benthambooks.com
Pre Clinical Biological Research and Mechanistic Insights of Benzofuran Based Compounds Strictly Excluding Human Clinical Data, Dosage, and Safety Profiles
In Vitro Molecular Target Identification and Validation
The biological effects of benzofuran (B130515) derivatives are often initiated by their direct interaction with specific molecular targets. In vitro studies are crucial for identifying and validating these targets, providing a foundational understanding of their mechanism of action.
Benzofuran derivatives have been shown to inhibit various enzymes implicated in a range of diseases.
Cholinesterases: Certain benzofuran derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. nih.gov Novel synthetic benzofuran-based compounds have demonstrated promising inhibitory activity against AChE, with IC50 values comparable to the clinical drug Donepezil. nih.gov For instance, specific carbamates of tetrahydrofurobenzofuran are effective inhibitors of both human AChE and BChE. nih.govsci-hub.se
Table 1: Acetylcholinesterase (AChE) Inhibition by Benzofuran Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 7c | AChE | 0.058 | Donepezil | 0.049 |
| 7e | AChE | 0.086 | Donepezil | 0.049 |
| Data sourced from a study on novel benzofuran-based acetylcholinesterase inhibitors. nih.gov |
DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents. While various heterocyclic compounds are known to inhibit this enzyme, studies have highlighted that resistance to gyrase inhibitors can emerge through mutations in the enzyme's ATP-binding site or through the upregulation of efflux pumps. nih.gov
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a component of the Mediator complex involved in transcriptional regulation. Inhibition of CDK8 has been explored as a therapeutic strategy, particularly in combination with other targeted agents like MEK inhibitors in cancer models. nih.gov These inhibitors can prevent the development of drug resistance. nih.gov
Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The benzofuran scaffold is present in compounds designed as COX inhibitors. taylorandfrancis.com Research has focused on developing 2-arylbenzofuran derivatives as selective COX-2 inhibitors and diarylisoxazoles containing a furan (B31954) ring, which show high selectivity for COX-1. mdpi.comnih.govresearchgate.net
The psychoactive and neurological effects of many compounds are mediated through their binding to specific receptors and transporters in the central nervous system.
Monoamine Transporters: Novel benzofuran derivatives have been shown to act as potent monoamine releasing agents. nih.gov In vitro studies using rat brain synaptosomes demonstrated that enantiomers of compounds like 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) are effective releasing agents at transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov The activity often varies between S and R isomers, with S isomers typically showing broader and more efficacious releasing profiles across all three transporters. nih.gov The plasma membrane monoamine transporter (PMAT) and organic cation transporter 3 (OCT3) are also key transporters for monoamines like serotonin and dopamine. nih.gov
Serotonergic Receptors: Beyond transporters, benzofuran derivatives have been designed to target serotonergic receptors directly. Some compounds exhibit a dual affinity, binding to both the serotonin transporter and 5-HT1A receptors. nih.gov The 5-HT1A and 5-HT1B receptors are significant drug targets for a variety of psychiatric and cognitive disorders, and their signaling can be studied through their coupling to G-protein-activated inwardly rectifying K+ (GIRK) channels. nih.gov
By interacting with key molecular targets, benzofuran compounds can modulate complex cellular pathways that control cell fate and function.
Apoptosis and Cell Cycle Regulation: A significant area of research for benzofuran compounds is their anticancer potential, which is often linked to the modulation of cell cycle and apoptosis. nih.gov One novel benzofuran derivative was found to induce cell death in Jurkat cells primarily by causing G2/M phase cell cycle arrest through a p53-dependent pathway. nih.gov Similarly, the derivative MHY-449 was shown to induce S-phase arrest and subsequent apoptosis in human lung cancer cells by downregulating the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov Furthermore, benzofuran-based inhibitors of the SIRT1 enzyme have been shown to up-regulate p53 acetylation, which can influence cell cycle progression and apoptosis. nih.gov
Cellular Assays for Investigating Mechanism of Action
Cell-based assays provide a platform to observe the phenotypic effects of a compound and investigate its mechanism of action in a biological context.
Cell Proliferation: The antiproliferative activity of benzofuran derivatives has been extensively evaluated against a panel of human cancer cell lines using assays such as the MTT assay. nih.govnih.gov Compounds have shown potent activity against breast (MCF-7), nerve (C-6), cervical (HeLa), and colon (HCT116) cancer cells, with some derivatives exhibiting greater potency than established chemotherapy drugs like cisplatin (B142131) and 5-fluorouracil. nih.gov
Table 2: In Vitro Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| 13b | MCF-7 | Human Breast Adenocarcinoma | 1.875 |
| 13g | MCF-7 | Human Breast Adenocarcinoma | 1.287 |
| 13b | C-6 | Nerve Cells | 1.980 |
| 13g | C-6 | Nerve Cells | 1.622 |
| 14c | HCT116 | Human Colon Cancer | 3.27 |
| Data compiled from a review on the anticancer potential of benzofuran scaffolds. nih.gov |
Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov The benzofuran scaffold has been incorporated into molecules designed to inhibit tubulin polymerization. taylorandfrancis.com A notable example is 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105), which is a potent tubulin polymerization inhibitor with strong antiproliferative and tumor vascular-disrupting properties. nih.gov
Pre-clinical in vivo Studies Focused on Mechanistic Elucidation
While in vitro and cellular assays provide mechanistic clues, preclinical in vivo models are necessary to understand the biological effects in a whole organism. For benzofuran scaffolds, in vivo studies have often focused on anticancer efficacy. For example, certain derivatives have been shown to effectively inhibit tumor growth in xenograft models without causing significant side effects. nih.gov In another study, a novel benzofuro[2,3-b]pyridine (B12332454) derivative demonstrated the ability to ameliorate chemically-induced acute liver injury in an animal model by acting as a specific inhibitor of ferritinophagy. acs.org
Future Research Trajectories and Broader Applications of 5 Fluorobenzofuran 3 Yl Methanamine
Rational Design of Next-Generation Benzofuran-Based Therapeutic Candidates
The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs. acs.orgmdpi.com The rational design of new therapeutic agents based on the (5-Fluorobenzofuran-3-yl)methanamine structure involves the systematic modification of its core components to optimize interactions with biological targets and enhance pharmacological properties.
The key structural features of this compound—the benzofuran core, the 5-fluoro substituent, and the 3-methanamine side chain—each offer distinct opportunities for chemical modification. The strategic introduction of fluorine is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.net The fluorine atom at the 5-position can alter the molecule's electronic properties and create favorable interactions with enzyme active sites. mdpi.com
The methanamine group at the 3-position provides a crucial handle for derivatization. As a primary amine, it serves as a basic center that can form salts to improve aqueous solubility and acts as a hydrogen bond donor and acceptor, which is critical for molecular recognition at a biological target.
Below is a table outlining potential modifications and their predicted impact on therapeutic properties.
| Structural Modification | Rationale and Potential Impact |
| Alkylation/Arylation of the Amine | Modifies basicity, lipophilicity, and steric profile to fine-tune target binding and selectivity. |
| Acylation of the Amine | Forms neutral amide derivatives, altering solubility and hydrogen bonding patterns; can serve as a prodrug strategy. |
| Substitution on the Benzene (B151609) Ring | Introduction of additional groups (e.g., hydroxyl, methoxy) can modulate electronic properties and create new interactions with target proteins. |
| Modification of the Furan (B31954) Ring | While synthetically challenging, alterations could fundamentally change the scaffold's geometry and electronic distribution. |
The design of new candidates would leverage computational tools and structure-activity relationship (SAR) studies to guide these modifications, aiming to develop compounds with high potency and selectivity for specific biological targets, such as kinases, G-protein coupled receptors, or ion channels. nih.gov
Application as Chemical Biology Probes for Investigating Biological Processes
Chemical biology probes are essential tools for dissecting complex biological pathways, identifying new drug targets, and visualizing cellular processes. This compound is an ideal starting point for the synthesis of such probes due to its versatile chemical handles and the intrinsic properties of the benzofuran core.
Many benzofuran derivatives are known to possess fluorescent properties, which can be harnessed for imaging applications. nih.gov The primary amine of the methanamine side chain is a readily accessible site for conjugation to various reporter tags without significantly altering the core scaffold's interaction with its biological target. This allows for the creation of a diverse toolkit of chemical probes.
Key types of chemical biology probes that could be developed from this scaffold include:
Fluorescent Probes: By attaching a fluorophore, the compound can be used to visualize the localization of its target protein within cells or tissues using microscopy techniques.
Biotinylated Probes: Conjugation with biotin (B1667282) allows for the affinity-based purification of the target protein from complex biological mixtures, enabling target identification and validation.
Photoaffinity Probes: Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) would enable the probe to form a covalent bond with its target upon UV irradiation, allowing for irreversible labeling and easier identification.
The table below summarizes the potential probe types and their applications.
| Probe Type | Conjugated Moiety | Primary Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, fluorescence polarization assays |
| Affinity Probe | Biotin | Target protein pull-down and identification |
| Photoaffinity Label | Photoreactive Group (e.g., Azide) | Covalent labeling and identification of binding partners |
Potential in Advanced Material Science and Polymer Chemistry
The unique combination of a fluorinated aromatic system and a reactive amine makes this compound a promising candidate for applications in material science. Benzofuran-based materials are known to exhibit useful optical and electrical properties, including high quantum yields and charge carrier mobility, making them suitable for use in organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com
The presence of a fluorine atom can significantly enhance the performance of these materials. Fluorination is known to lower the HOMO and LUMO energy levels of organic molecules, which can improve charge injection/transport properties and increase the thermal stability and service lifetime of electronic devices. researchgate.net
Furthermore, the primary amine group allows the molecule to function as a monomer in polymerization reactions. It can be reacted with diacyl chlorides or dianhydrides to form high-performance polymers like polyamides and polyimides, respectively. Fluorinated versions of these polymers are highly sought after for their exceptional properties:
High Thermal Stability: The strength of the carbon-fluorine bond contributes to excellent resistance to heat and degradation.
Chemical Inertness: Fluoropolymers are resistant to a wide range of chemicals and solvents.
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which are critical for applications in microelectronics and high-frequency communication. researchgate.net
Hydrophobicity: Fluorinated surfaces are water-repellent, a property useful for creating protective coatings and low-friction materials.
| Material Application | Role of this compound | Key Contributing Features |
| Organic Electronics (OLEDs) | Dopant or host material in the emissive layer | Benzofuran core (luminescence), Fluorine atom (tunes electronics, stability) |
| High-Performance Polymers | Monomer for polyamides, polyimides | Primary amine (reactive site for polymerization) |
| Specialty Coatings | Component of fluorinated polymers | Fluorine atom (hydrophobicity, chemical resistance) |
Sustainable and Scalable Synthetic Strategies for Industrial Research and Development
The translation of this compound and its derivatives from laboratory-scale research to industrial application hinges on the availability of efficient, cost-effective, and environmentally sustainable synthetic methods. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant waste. Modern synthetic chemistry offers several advanced strategies to overcome these challenges.
Recent progress in the synthesis of benzofuran derivatives has focused on transition-metal-catalyzed reactions, which allow for the construction of the heterocyclic core with high efficiency and selectivity. nih.gov Catalysts based on palladium, copper, and nickel are particularly effective for forming the key C-C and C-O bonds of the benzofuran ring. nih.govthieme.de
To enhance sustainability and scalability, researchers are increasingly turning to methodologies such as:
Catalysis with Earth-Abundant Metals: Using catalysts based on iron or nickel instead of precious metals like palladium can significantly reduce costs. thieme.de
Photocatalysis: Visible-light-mediated reactions can often be performed under mild, ambient conditions, reducing energy consumption and offering alternative, "green" reaction pathways. mdpi.com
Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks offers superior control over reaction parameters, improved safety, and easier scalability for industrial production.
A comparison of synthetic approaches is provided below.
| Synthetic Strategy | Advantages for Industrial R&D | Challenges |
| Classical Multi-Step Synthesis | Well-established procedures | Often low overall yield, high waste, harsh conditions |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance | Cost and toxicity of some metals (e.g., Palladium) |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and cost | Requires careful optimization of reaction conditions |
| Sustainable Methods (Photocatalysis, Flow) | Milder conditions, improved safety, scalability, lower environmental impact | May require specialized equipment and catalyst development |
Developing a robust and scalable synthesis for this compound using these modern principles is a critical step toward unlocking its full potential in all the application areas discussed. nih.govacs.org
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination | NBS/AcOH | 0–5 | 85–90 |
| Cyclization | Pd(OAc)₂ | 80–90 | 70–75 |
What advanced spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Assign peaks for fluorine-induced deshielding (e.g., C-F coupling at ~160 ppm in ¹³C NMR) .
- FTIR : Identify NH₂ stretching (3350–3450 cm⁻¹) and benzofuran C-O-C vibrations (1240–1270 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 180.0625 (calculated for C₉H₈FNO).
- X-ray crystallography (if crystalline): Resolve fluorine positioning and amine group geometry .
What in vitro assays are recommended to evaluate the pharmacological potential of this compound?
Answer:
Initial screening should focus on target engagement and cytotoxicity:
- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess safety margins (EC₅₀ > 50 μM preferred).
Q. Table 2: Example Bioactivity Data from Structural Analogs
| Compound | MAO-B IC₅₀ (μM) | 5-HT₂A Binding (Ki, nM) |
|---|---|---|
| (3R)-5,6,7-Trifluoro analog | 0.12 | 8.5 |
| Non-fluorinated benzofuran | >100 | 220 |
How should researchers address discrepancies in reported biological activities of fluorinated benzofuran derivatives?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications:
- Assay standardization : Use uniform buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., CHO-K1 for receptor studies).
- Purity validation : Ensure >95% purity via HPLC (C18 column, MeOH/H₂O mobile phase) .
- Structural benchmarking : Compare substituent effects (e.g., fluorine vs. chlorine in para position; see Table 2) .
What are the challenges in obtaining high-quality crystals for X-ray diffraction studies of this compound?
Answer:
Crystallization difficulties stem from the compound’s flexibility and fluorine’s electronegativity:
- Solvent selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.
- Temperature control : Gradual cooling from 40°C to 4°C over 72 hours .
- Fluorine effects : Anisotropic displacement parameters may complicate refinement; employ synchrotron radiation for high-resolution data.
How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine group reactivity) .
- Molecular docking : Simulate binding poses with MAO-B (PDB ID: 2V5Z) to prioritize synthetic targets .
- ADMET prediction : Use SwissADME to estimate logP (2.1) and BBB permeability for CNS-targeted studies .
What strategies mitigate side reactions during amine functionalization in fluorobenzofuran derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
